molecular formula C23H24F2N2O2 B2795538 N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2199130-10-2

N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2795538
M. Wt: 398.454
InChI Key: AOSKUUNHKGQNIG-UHFFFAOYSA-N
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Description

N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound with the following properties:



  • Linear Formula : C29H24F2N2O2

  • Molecular Weight : 470.524 g/mol

  • CAS Number : 428502-63-0


This compound belongs to the class of hexahydroquinolinecarboxamides and exhibits intriguing pharmacological potential.



Molecular Structure Analysis

The molecular structure of N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide consists of a piperidine ring fused with a quinoline moiety. The presence of fluorine atoms at positions 2 and 6 on the phenyl ring contributes to its distinct properties.



Chemical Reactions Analysis

While detailed chemical reactions specific to this compound are scarce, it likely participates in various transformations typical of amides, such as hydrolysis, amidation, and reduction. Further experimental studies are necessary to elucidate its reactivity.



Physical And Chemical Properties Analysis


  • Appearance : Solid crystalline powder

  • Solubility : Soluble in organic solvents (e.g., DMSO, methanol)

  • Melting Point : Not well-documented

  • Stability : Store in a cool, dry place away from light and moisture


Safety And Hazards


  • Safety Precautions : Handle with care; wear appropriate protective gear.

  • Hazard Information : No specific hazards reported, but standard laboratory precautions apply.

  • Toxicity : Limited data available; assume moderate toxicity.


Future Directions


  • Biological Studies : Investigate its biological activity, including receptor binding assays and cellular assays.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance potency or selectivity.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

  • Preclinical Testing : Evaluate efficacy in relevant disease models.

  • Clinical Trials : If promising, consider clinical development.


Please note that the information provided is based on available data, and further research is essential for a comprehensive understanding of this compound’s properties and potential applications.


properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O2/c1-3-21(28)27-14-12-23(13-15-27,17-8-5-4-6-9-17)22(29)26(2)16-18-19(24)10-7-11-20(18)25/h3-11H,1,12-16H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSKUUNHKGQNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC=C1F)F)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

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